molecular formula C17H12O2S B8757819 2-(Naphthalen-2-ylthio)benzoic acid CAS No. 7432-80-6

2-(Naphthalen-2-ylthio)benzoic acid

Cat. No.: B8757819
CAS No.: 7432-80-6
M. Wt: 280.3 g/mol
InChI Key: ARFSVQLPOGEABB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(2-naphthalenylthio)-, typically involves the reaction of 2-naphthalenethiol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-naphthalenethiol reacts with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of benzoic acid, 2-(2-naphthalenylthio)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylthio)benzoic acid, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

2-(Naphthalen-2-ylthio)benzoic acid, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2-naphthalenylthio)-, involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-Naphthol: A naphthalene derivative with hydroxyl functionality, used in dye synthesis.

    Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor in chemical synthesis.

Uniqueness

2-(Naphthalen-2-ylthio)benzoic acid, is unique due to the presence of both benzoic acid and naphthalene moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

7432-80-6

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C17H12O2S/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19)

InChI Key

ARFSVQLPOGEABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A well stirred mixture of 37.2 g. (0.15 mole) of o-iodobenzoic acid, 34.0 g. (0.15 mole) of 2-mercaptonaphthalene, 20.6 g. (0.15 mole) of potassium carbonate and 300 ml. of pyridine is heated at 50° C. for 1 hour, then 5 g. of cuprous chloride is added and the stirred mixture is heated at reflux for 18 hours. The mixture is poured into 1.2 liters of water and filtered. The filtrate is acidified and the resulting mixture is extracted into methylene chloride. The extracts are dried, concentrated, and the solid residue is recrystallized to give 2-(2-naphthylthio)benzoic acid.
Quantity
0.15 mol
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reactant
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0.15 mol
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reactant
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0.15 mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
cuprous chloride
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0 (± 1) mol
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reactant
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Quantity
1.2 L
Type
solvent
Reaction Step Six

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